

# Spectroscopic Profile of 3-Bromo-1H-pyrrole-2,5-dione: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-1H-pyrrole-2,5-dione

Cat. No.: B2403668

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Bromo-1H-pyrrole-2,5-dione** (also known as 3-bromomaleimide), a reactive compound with applications in bioconjugation and chemical synthesis.<sup>[1][2]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **3-Bromo-1H-pyrrole-2,5-dione**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment	Notes
~7.0 - 7.5	Singlet	CH	The exact shift is dependent on the solvent. Unconjugated maleimides show a characteristic sharp peak around 6.8-7.0 ppm. The presence of bromine is expected to shift this downfield.
~10.0 - 12.0	Broad Singlet	NH	The chemical shift of the imide proton can vary significantly based on solvent and concentration.

Table 2:  $^{13}\text{C}$  NMR Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment	Notes
~165 - 175	C=O	Two signals for the carbonyl carbons are expected.
~130 - 140	C-H	Chemical shift for the vinyl carbon attached to the proton.
~110 - 120	C-Br	The carbon atom directly bonded to bromine will be significantly shielded.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3200 - 3400	Medium, Broad	N-H Stretch
~1700 - 1800	Strong	C=O Stretch (Asymmetric & Symmetric)
~1600 - 1650	Medium	C=C Stretch
~1350 - 1450	Medium	C-N Stretch

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Ion	Notes
174.9 / 176.9	[M] <sup>+</sup>	Molecular ion peaks. The presence of bromine results in a characteristic M <sup>+</sup> and M <sup>+2</sup> isotopic pattern with a ~1:1 intensity ratio due to the natural abundance of <sup>79</sup> Br and <sup>81</sup> Br isotopes.[3]
147 / 149	[M-CO] <sup>+</sup>	Loss of a carbonyl group.
119 / 121	[M-2CO] <sup>+</sup>	Loss of both carbonyl groups.
96	[M-Br] <sup>+</sup>	Loss of the bromine atom.

## Experimental Protocols

The following protocols are representative methodologies for obtaining the spectroscopic data for **3-Bromo-1H-pyrrole-2,5-dione**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-1H-pyrrole-2,5-dione** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O). The choice of

solvent may affect the chemical shifts, particularly for the NH proton.

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
  - Use a relaxation delay of at least 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
  - Set the spectral width to an appropriate range (e.g., 0-200 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- Sample Preparation:
  - Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Place the sample in the spectrometer and record the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

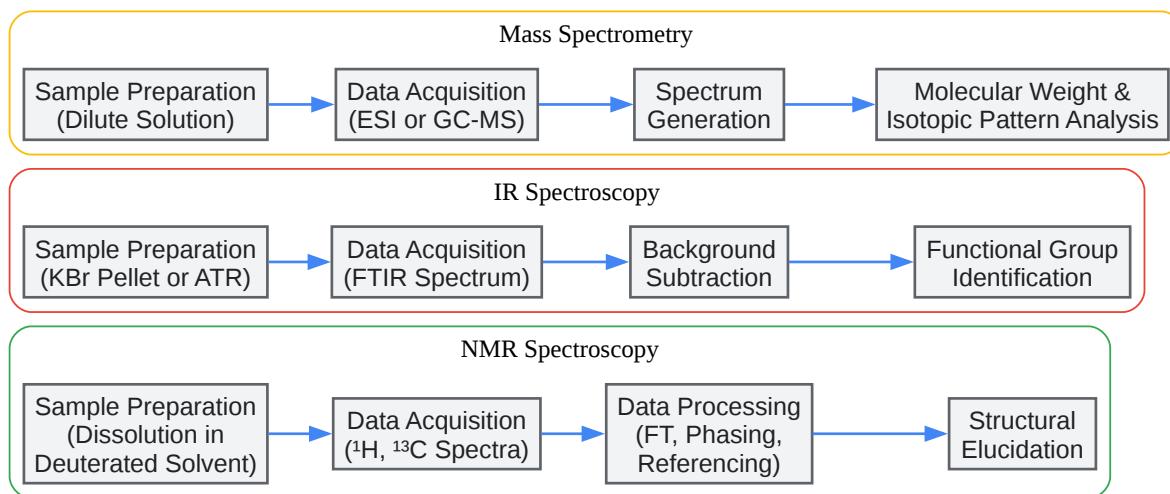
## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with an appropriate ionization source.
- Data Acquisition (ESI-MS):
  - Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
  - Acquire data in both positive and negative ion modes to determine the best ionization conditions.
  - Scan a mass range that includes the expected molecular weight of the compound (e.g.,  $m/z$  50-300).
  - For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements.
- Data Processing: Analyze the resulting mass spectrum for the molecular ion peaks, paying close attention to the isotopic pattern characteristic of a bromine-containing compound.[\[1\]](#)[\[2\]](#)

[3]

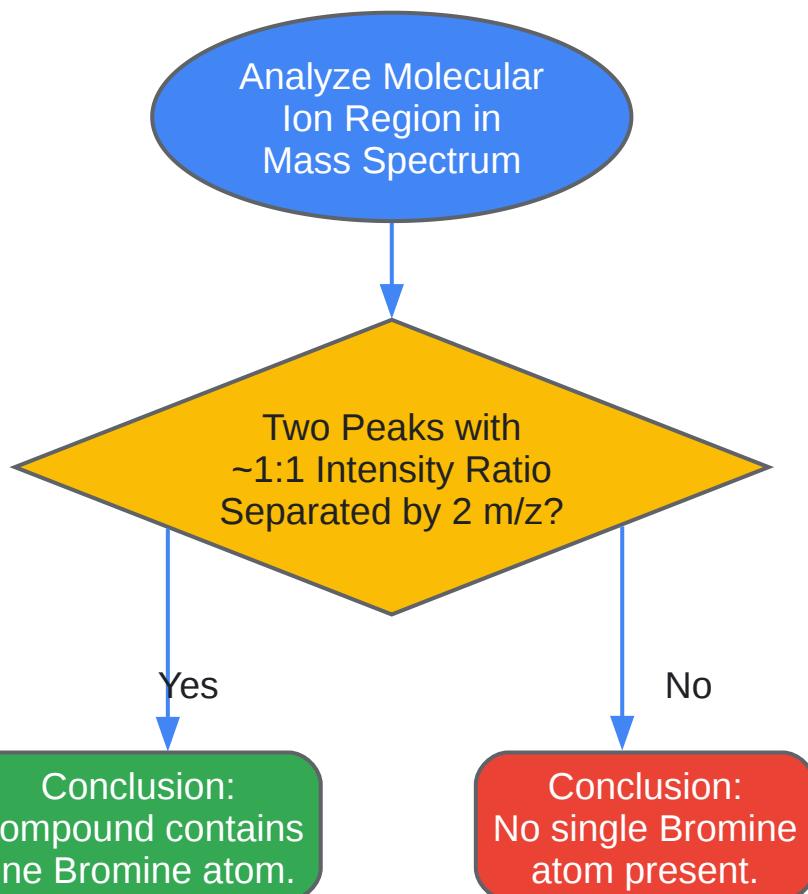
## Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.



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Caption: General workflow for spectroscopic characterization.



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Caption: Logic for identifying bromine in a mass spectrum.

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## References

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